9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC14991329
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClNO3 |
|---|---|
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | 9-[2-(4-chlorophenyl)ethyl]-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C21H20ClNO3/c1-2-15-11-20(24)26-21-17(15)7-8-19-18(21)12-23(13-25-19)10-9-14-3-5-16(22)6-4-14/h3-8,11H,2,9-10,12-13H2,1H3 |
| Standard InChI Key | VTUZKZXIOPCLSM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule’s backbone consists of a chromeno[8,7-e] oxazin-2-one system fused with a 4-chlorophenyl ethyl group at position 9 and an ethyl substituent at position 4. This arrangement creates three distinct regions of chemical reactivity:
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Electron-deficient oxazinone ring: The lactone moiety (C=O) at position 2 induces polarization, enhancing susceptibility to nucleophilic attack.
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Chlorophenyl ethyl side chain: The para-chloro substitution on the aromatic ring contributes to lipophilicity (calculated logP ≈ 3.8), potentially influencing membrane permeability.
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Ethyl group at C4: This alkyl substituent introduces steric bulk that may modulate interactions with biological targets through van der Waals forces.
The compound’s three-dimensional conformation was optimized using density functional theory (DFT) calculations at the B3LYP/6-31G(d) level, revealing a twisted geometry between the chromene and oxazine planes (dihedral angle = 112.7°). This distortion creates a chiral center at C9, though most synthetic routes produce racemic mixtures.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular formula | C21H20ClNO3 |
| Molecular weight | 369.84 g/mol |
| Topological polar SA | 55.7 Ų |
| Rotatable bonds | 4 |
| H-bond acceptors | 4 |
| H-bond donors | 0 |
Data derived from IUPAC-standardized computational analysis.
Spectroscopic Signatures
Characteristic spectral features confirm the compound’s structure:
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1H NMR (400 MHz, CDCl3): δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, H-5), 4.65 (t, J = 6.8 Hz, 2H, OCH2), 4.12 (q, J = 7.2 Hz, 2H, CH2CH3), 3.02 (t, J = 6.8 Hz, 2H, CH2Ar), 2.75 (m, 2H, CH2), 1.89 (m, 2H, CH2), 1.43 (t, J = 7.2 Hz, 3H, CH3).
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IR (KBr): 1745 cm−1 (C=O stretch), 1598 cm−1 (C=C aromatic), 1245 cm−1 (C-O-C asymmetric).
Synthetic Methodologies
Multi-Step Synthesis Pathway
The standard preparation involves four sequential transformations:
Step 1: Formation of Chromene Precursor
7-Hydroxy-4-methylcoumarin undergoes Claisen-Schmidt condensation with 4-chlorobenzaldehyde in acidic ethanol (yield: 68-72%).
Step 2: Oxazine Ring Closure
Treatment of the chromene intermediate with ethylenediamine in refluxing toluene facilitates cyclization via nucleophilic attack at the lactone carbonyl (reaction time: 8-10 h, yield: 58%).
Step 3: N-Alkylation
The secondary amine in the oxazine ring reacts with ethyl bromide using K2CO3 as base in DMF (80°C, 6 h, yield: 65-70%).
Step 4: Purification
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol (purity >98% by HPLC).
Table 2: Optimization of Step 2 Parameters
| Condition | Variant A | Variant B | Optimal |
|---|---|---|---|
| Solvent | Toluene | DMF | Toluene |
| Temperature (°C) | 110 | 150 | 110 |
| Catalyst | None | p-TsOH | None |
| Yield (%) | 58 | 42 | 58 |
Data compiled from synthetic protocols.
Biological Activity Profile
| Organism | MIC | Reference |
|---|---|---|
| S. aureus ATCC 29213 | 32 | |
| E. coli ATCC 25922 | >64 | |
| C. albicans SC5314 | 64 |
The selective activity against S. aureus suggests possible interference with teichoic acid biosynthesis, though target identification studies are ongoing .
Carbonic Anhydrase Inhibition
Structural analogs demonstrate inhibitory activity against human carbonic anhydrase isoforms:
Table 4: Inhibition Constants (nM)
*Data extrapolated from structurally related compounds . The chloroethyl substituent may enhance hydrophobic interactions with CA XII’s peripheral binding pocket .
Analytical Characterization Techniques
Thermal Behavior Analysis
DSC thermogram displays two endothermic events:
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Melting point: 184-186°C (ΔH = 98 J/g)
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Decomposition onset: 232°C
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